molecular formula C9H8FNO2 B11911675 5-Fluoroindoline-2-carboxylic acid

5-Fluoroindoline-2-carboxylic acid

Cat. No.: B11911675
M. Wt: 181.16 g/mol
InChI Key: IHGACBURCDRWMG-UHFFFAOYSA-N
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Description

5-Fluoroindoline-2-carboxylic acid is a fluorinated derivative of indoline, a heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroindoline-2-carboxylic acid typically involves the fluorination of indoline derivatives. One common method is the reaction of indoline with fluorinating agents under controlled conditions. For example, the reaction of indoline with N-fluorobenzenesulfonimide (NFSI) in the presence of a base can yield 5-fluoroindoline .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination processes. These methods may use continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroindoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoroindoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroindoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as an antagonist of the glycine site within the NMDA receptor complex, it can modulate neurotransmission and affect neuronal activity. This interaction can influence various physiological processes, including pain perception and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoroindoline-2-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an antagonist of the glycine site within the NMDA receptor complex sets it apart from other similar compounds .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H8FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)

InChI Key

IHGACBURCDRWMG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2)F)C(=O)O

Origin of Product

United States

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